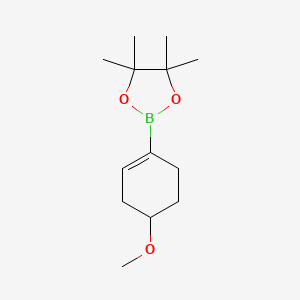
2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C13H23BO3 and its molecular weight is 238.134. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester, also known as 2-(4-methoxycyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in chemical reactions. This compound is a boronic ester, which is a versatile intermediate used in the synthesis of a variety of chemical products .
Mode of Action
The compound interacts with its targets through chemical reactions. As a boronic ester, it can undergo transformations into other functional groups, retaining the high enantioenrichment of the starting boronic ester . It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
The affected pathways involve the transformation of the boronic ester moiety into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations provide access to a broad array of diverse molecules with high enantioselectivity .
Result of Action
The result of the compound’s action is the formation of new chemical bonds and the synthesis of new compounds. This can lead to the creation of a wide range of chemical products, including pharmaceuticals and fragrances .
Action Environment
The action, efficacy, and stability of 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically performed under mild and functional group tolerant reaction conditions .
生物活性
2-(4-Methoxycyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1092938-92-5) is a boron-containing compound with a unique molecular structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₃H₂₃BO₃
- Molecular Weight: 238.13 g/mol
- Structure: The compound features a dioxaborolane ring and a methoxy-substituted cyclohexene moiety, contributing to its reactivity and biological activity.
Antioxidant Properties
Research indicates that compounds similar to dioxaborolanes exhibit significant antioxidant activity. The presence of the boron atom in the dioxaborolane structure may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Studies have shown that dioxaborolanes can influence cancer cell proliferation. For instance, derivatives of boron compounds have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. The specific mechanism for this compound requires further investigation but may involve the targeting of key proteins in cancer metabolism.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. Boron-containing compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways. For example, they can target proteases or kinases that are overactive in certain cancers or inflammatory conditions.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Activity Assessment | Showed that similar dioxaborolanes significantly reduced oxidative stress markers in vitro. |
| Study 2 : Anticancer Effects on Breast Cancer Cells | Demonstrated that treatment with boron compounds led to a decrease in cell viability and increased apoptosis rates. |
| Study 3 : Enzyme Inhibition | Identified potential inhibition of specific kinases by boron-containing compounds leading to reduced tumor growth in animal models. |
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging: The compound may neutralize ROS, thereby reducing oxidative damage.
- Modulation of Signaling Pathways: It may interfere with pathways such as PI3K/Akt or MAPK that are crucial for cell survival and proliferation.
- Direct Interaction with Enzymes: The boron atom can form covalent bonds with specific amino acids in enzymes, leading to inhibition.
属性
IUPAC Name |
2-(4-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6,11H,7-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKAJRQPDUAFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














